molecular formula C5H4BrN3O B13105651 3-Amino-5-bromopyrazine-2-carbaldehyde

3-Amino-5-bromopyrazine-2-carbaldehyde

Cat. No.: B13105651
M. Wt: 202.01 g/mol
InChI Key: DWHAHWMRWTYNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-bromopyrazine-2-carbaldehyde (CAS: 1196156-63-4; alternative CAS: 1353100-86-3) is a halogenated pyrazine derivative with the molecular formula C₅H₄BrN₃O. It is characterized by a bromine atom at the 5-position, an aldehyde group at the 2-position, and an amino group at the 3-position of the pyrazine ring. This compound is commercially available at 95% purity and is used as a pharmaceutical intermediate or in synthetic organic chemistry for further functionalization . Its structural features, including the electron-withdrawing bromine and aldehyde groups, make it a versatile precursor for synthesizing bioactive molecules or coordination complexes.

Properties

Molecular Formula

C5H4BrN3O

Molecular Weight

202.01 g/mol

IUPAC Name

3-amino-5-bromopyrazine-2-carbaldehyde

InChI

InChI=1S/C5H4BrN3O/c6-4-1-8-3(2-10)5(7)9-4/h1-2H,(H2,7,9)

InChI Key

DWHAHWMRWTYNHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C=O)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of N-bromosuccinimide for bromination and subsequent functional group transformations .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like organolithium or Grignard reagents.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Coupling: Palladium catalysts and boronic acids.

Major Products:

  • Substituted pyrazines
  • Carboxylic acids
  • Alcohols
  • Coupled products with various aromatic or heteroaromatic rings

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyrazine-2-carbaldehyde depends on its specific application

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Key Features/Activities References
3-Amino-5-bromopyrazine-2-carbaldehyde 5-Br, 3-NH₂, 2-CHO C₅H₄BrN₃O High reactivity (aldehyde); precursor for pharmaceuticals
3-Amino-6-bromopyrazine-2-carbonitrile 6-Br, 3-NH₂, 2-CN C₅H₃BrN₄ Nitrile group enhances electrophilicity; similarity score: 0.88
2-Amino-5-chloropyrazine 5-Cl, 2-NH₂ C₄H₄ClN₃ Chloro analog; lower molecular weight
3-Amino-5-methylpyrazine-2-carboxamide 5-CH₃, 3-NH₂, 2-CONH₂ C₆H₈N₄O Methyl and carboxamide groups improve solubility
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)-pyrazine-2-carboxamide 5-t-Bu, 6-Cl, 2-CONH-(aryl) C₁₆H₁₇BrClN₃O₂ Antimycobacterial activity (IC₅₀ = 41.9 µmol·L⁻¹)
N′-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide 2-carbohydrazide, 3-Br-aryl C₁₂H₉BrN₄O Planar moieties; dihedral angle = 13.95° between pyrazine and aryl groups

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance π-stacking interactions (e.g., centroid–centroid distance = 3.544 Å in 3-Benzyl-5-bromopyrazin-2(1H)-one) compared to chlorine, which may improve binding in biological targets .
  • Aldehyde vs. Carboxamide: The aldehyde group in 3-Amino-5-bromopyrazine-2-carbaldehyde offers a reactive site for condensation reactions (e.g., hydrazide formation), whereas carboxamide derivatives (e.g., 3-Amino-5-methylpyrazine-2-carboxamide) exhibit better stability and solubility .
  • Amino Group Positioning: The 3-amino group in pyrazine derivatives facilitates hydrogen bonding (e.g., N–H⋯O interactions in dimers) and influences crystal packing, as seen in single-crystal X-ray studies .

Biological Activity

3-Amino-5-bromopyrazine-2-carbaldehyde is a pyrazine derivative with significant potential in various biological applications. Characterized by its unique molecular structure (C5_5H4_4BrN3_3O), this compound features an amino group, a bromine atom, and an aldehyde group, which contribute to its diverse reactivity and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

The compound's chemical structure facilitates various reactions:

PropertyValue
Molecular Formula C5_5H4_4BrN3_3O
Molecular Weight 202.01 g/mol
IUPAC Name 3-amino-5-bromopyrazine-2-carbaldehyde
Canonical SMILES C1=C(N=C(C(=N1)C=O)N)Br

The biological activity of 3-Amino-5-bromopyrazine-2-carbaldehyde is influenced by its functional groups:

  • Amino Group : Capable of forming hydrogen bonds and participating in nucleophilic reactions, enhancing interactions with biological targets.
  • Bromine Atom : Engages in substitution reactions, which can modify the compound's reactivity.
  • Aldehyde Group : Can form Schiff bases with amines, potentially influencing enzyme interactions and biological pathways.

Biological Activity

Research indicates that 3-Amino-5-bromopyrazine-2-carbaldehyde exhibits various biological activities:

  • Antiviral Properties : Similar pyrazine derivatives have shown efficacy against viral infections. For instance, T-1106, a pyrazine derivative, demonstrated significant antiviral activity in animal models against Yellow Fever Virus (YFV), suggesting that related compounds may possess similar properties .
  • Anticancer Activity : Studies on related pyrazine compounds indicate potential for inhibiting cancer cell growth. For example, bis-steroidal pyrazines derived from similar structures were effective against murine and human cancer cell lines .
  • Cholinesterase Inhibition : Compounds with structural similarities have been explored for their ability to inhibit cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's. This suggests that 3-Amino-5-bromopyrazine-2-carbaldehyde could be a candidate for further investigation in this area .

Antiviral Efficacy

In a study evaluating the antiviral properties of T-1106, it was found that administration of the compound significantly improved survival rates in hamsters infected with YFV when treatment began post-infection . This highlights the potential for 3-Amino-5-bromopyrazine-2-carbaldehyde as a therapeutic agent against viral pathogens.

Anticancer Activity

Research focusing on substituted pyrazines revealed that certain derivatives effectively inhibited the growth of cancer cells in vitro. The mechanism appears to involve interference with cellular proliferation pathways, although specific studies on 3-Amino-5-bromopyrazine-2-carbaldehyde are still needed to confirm these effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.